

Thermochemical Properties of 2-Nitroisophthalic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Nitroisophthalic acid

Cat. No.: B105565

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Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **2-Nitroisophthalic acid** (CAS No: 21161-11-5). Due to the limited availability of direct experimental thermochemical data for this specific isomer in peer-reviewed literature, this document presents the known physical properties of **2-Nitroisophthalic acid** alongside a detailed examination of the thermochemical data for the closely related isomer, 5-Nitroisophthalic acid, and the parent compound, Isophthalic acid. This guide offers a thorough description of the standardized experimental protocols used to determine such properties for aromatic carboxylic acids. Furthermore, it includes a generalized experimental workflow for thermochemical analysis and a speculative pathway for the thermal decomposition of **2-Nitroisophthalic acid**, providing a foundational framework for further research and application in fields such as materials science and drug development.

Introduction

2-Nitroisophthalic acid, with the chemical formula $C_8H_5NO_6$, is a semi-rigid organic ligand characterized by a curved structure. The presence of two carboxylic acid groups and a nitro group makes it a valuable intermediate in the synthesis of dyes, high-performance polymers, and metal-organic frameworks (MOFs).^{[1][2]} An understanding of its thermochemical properties is critical for ensuring safety, optimizing reaction conditions, and predicting the stability of

resulting materials. This guide collates the available data and provides detailed experimental methodologies to aid researchers in the thermal analysis of this compound.

Physicochemical Properties of 2-Nitroisophthalic Acid

While comprehensive experimental thermochemical data is scarce, some fundamental physical properties for **2-Nitroisophthalic acid** have been reported. These are summarized in Table 1.

Table 1: Physical Properties of 2-Nitroisophthalic Acid

Property	Value	Reference(s)
CAS Number	21161-11-5	
Molecular Formula	C ₈ H ₅ NO ₆	[1]
Molecular Weight	211.13 g/mol	[1]
Melting Point	314 °C	[1] [3]
Boiling Point	473.7 °C	[1]
Relative Density	1.671 g/cm ³	[3]

Thermochemical Data of Related Compounds

To provide a comparative context, the established thermochemical data for the parent compound, Isophthalic acid, and the sodium salt of the related isomer, 5-Nitroisophthalic acid, are presented in Table 2. These values offer insights into the potential energetic contributions of the nitro group on the isophthalic acid backbone.

Table 2: Thermochemical Data for Isophthalic Acid and Sodium 5-Nitroisophthalate Monohydrate at 298.15 K

Thermochemical Property	Isophthalic Acid ($C_8H_6O_4$)	Sodium 5-Nitroisophthalate Monohydrate ($C_8H_5NNaO_6 \cdot H_2O$)
Standard Molar Enthalpy of Combustion ($\Delta cH^\circ_{\text{solid}}$)	$-3203.0 \pm 0.5 \text{ kJ/mol}$	$-3965.07 \pm 1.74 \text{ kJ/mol}$ [4]
Standard Molar Enthalpy of Formation ($\Delta fH^\circ_{\text{solid}}$)	$-802.7 \pm 0.6 \text{ kJ/mol}$	$-408.45 \pm 2.03 \text{ kJ/mol}$ [4]
Standard Molar Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)	$134.8 \pm 1.3 \text{ kJ/mol}$	Not Available
Standard Molar Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	$35.6 \pm 0.4 \text{ kJ/mol}$	Not Available
Molar Heat Capacity (C_p, solid)	$185.8 \text{ J/mol}\cdot\text{K}$	Data available over 78-398 K [4]
Data for Isophthalic acid sourced from the NIST WebBook, which compiles data from multiple sources. [5]		

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties listed above requires precise and specialized experimental techniques. The following protocols are standard methodologies for the analysis of solid organic compounds like **2-Nitroisophthalic acid**.

Bomb Calorimetry for Enthalpy of Combustion

This technique is used to measure the heat released during the complete combustion of a substance, from which the standard enthalpy of formation can be derived.

- Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is

absorbed by the surrounding water bath, and the resulting temperature change is measured.

- Apparatus: A high-pressure stainless steel bomb, a water-filled calorimeter vessel, a high-precision thermometer or temperature probe, a stirrer, and an ignition system. A rotating-bomb calorimeter is often used for nitrogen-containing compounds to ensure the final products are in a well-defined solution state.[4]
- Methodology:
 - Sample Preparation: A pellet of **2-Nitroisophthalic acid** (typically 0.5 - 1.0 g) is accurately weighed and placed in a crucible within the bomb. A fuse wire is attached, dipping into the sample.
 - Assembly: A small, known amount of distilled water is added to the bomb to saturate the atmosphere and dissolve the resulting nitric and sulfuric acids. The bomb is then sealed and pressurized with pure oxygen (typically to ~2.5-3.0 MPa).[4]
 - Calorimetry: The bomb is submerged in a precisely measured mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.
 - Ignition and Data Collection: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
 - Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[4]
 - Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter, with corrections applied for the ignition energy and the formation of nitric acid from the nitrogen in the sample.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Melting Point

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

- Principle: The sample and an inert reference material are heated at a constant rate. The energy required to maintain both at the same temperature is measured. An endothermic process, like melting, results in a measurable heat flow into the sample.
- Apparatus: A differential scanning calorimeter with a furnace, sample and reference pans (typically aluminum), and a data acquisition system.
- Methodology:
 - Sample Preparation: A small amount of **2-Nitroisophthalic acid** (typically 2-5 mg) is accurately weighed into a sample pan, which is then hermetically sealed.
 - Experimental Conditions: The sample and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a controlled flow rate.
 - Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through its melting range.
 - Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔH_{fus}).

Thermogravimetric Analysis (TGA) for Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition kinetics.

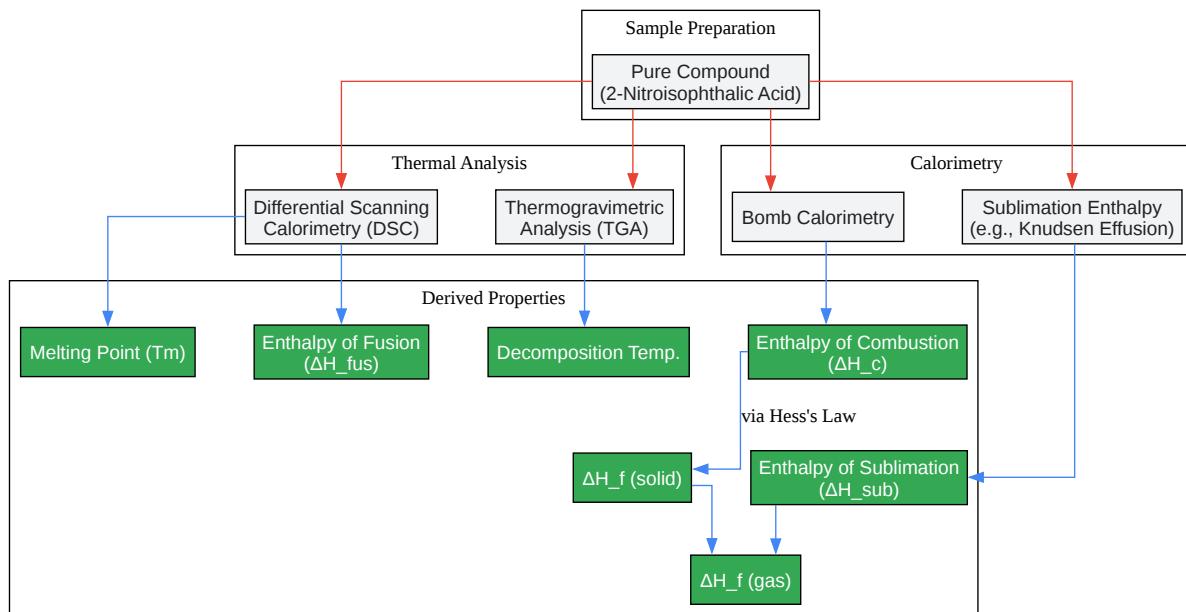
- Principle: The sample is heated in a controlled atmosphere (inert or oxidative) on a high-precision balance. Mass loss indicates decomposition or volatilization.
- Apparatus: A thermogravimetric analyzer consisting of a precision balance, a furnace, and a programmable temperature controller.
- Methodology:

- Sample Preparation: An accurately weighed sample of **2-Nitroisophthalic acid** (typically 5-10 mg) is placed in a crucible (e.g., alumina or platinum).
- Experimental Conditions: The crucible is placed on the balance in the furnace. The desired atmosphere (e.g., nitrogen or air) is established with a constant flow rate.
- Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
- Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizations: Workflows and Pathways

Generalized Experimental Workflow

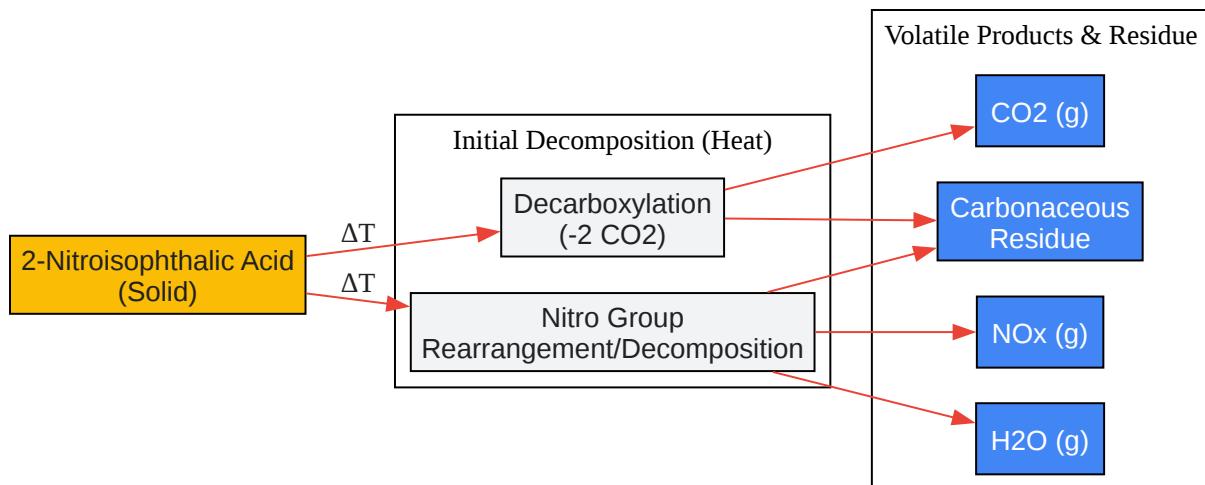
The logical flow for a comprehensive thermochemical characterization of a solid organic acid like **2-Nitroisophthalic acid** can be visualized as follows.

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Caption: Generalized workflow for thermochemical characterization.

Speculative Thermal Decomposition Pathway

In the absence of specific experimental data from coupled techniques (e.g., TGA-MS), a potential thermal decomposition pathway for **2-Nitroisophthalic acid** can be proposed based on the known chemistry of nitroaromatic compounds and carboxylic acids. The initial steps likely involve decarboxylation and reactions involving the nitro group.

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Caption: Speculative thermal decomposition pathway for **2-Nitroisophthalic acid**.

Conclusion

This guide consolidates the currently available physical data for **2-Nitroisophthalic acid** and outlines the standard experimental procedures required for a full thermochemical characterization. While a complete dataset for this compound is not yet published, the comparative data from its isomer and parent compound, combined with the detailed protocols herein, provide a robust starting point for researchers. The provided workflows and speculative pathways are intended to guide future experimental design, particularly in the application of techniques like TGA-MS or TGA-FTIR, which would be invaluable in elucidating the precise decomposition mechanism. Such studies are essential for the safe and effective application of **2-Nitroisophthalic acid** in advanced materials and pharmaceutical synthesis.

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